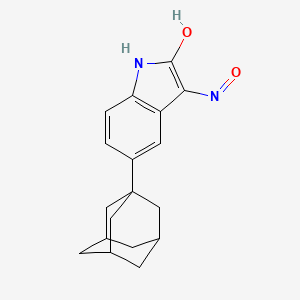
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one is a synthetic organic compound that features an adamantane group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one typically involves the following steps:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Adamantane Group: Adamantane can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where a ketone or aldehyde precursor is treated with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group could yield the corresponding amine.
Substitution: The adamantane group may participate in substitution reactions, potentially leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition:
Receptor Binding: The compound may bind to specific receptors, making it a candidate for drug development.
Medicine
Drug Development:
Industry
Polymer Additives: The compound may be used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one would depend on its specific interactions with biological targets. The hydroxyimino group can form hydrogen bonds, potentially leading to inhibition of enzyme activity or modulation of receptor function. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one: Unique due to the combination of the adamantane group and hydroxyimino functionality.
Adamantane Derivatives: Compounds with similar rigid structures but different functional groups.
Indolinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(1-adamantyl)-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,19,21H,3-5,7-9H2 |
InChI Key |
HIYUXKNCTYNFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC(=C5N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

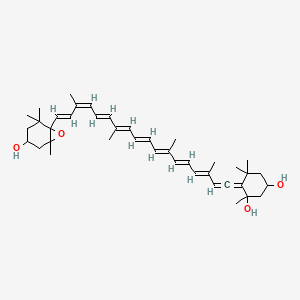
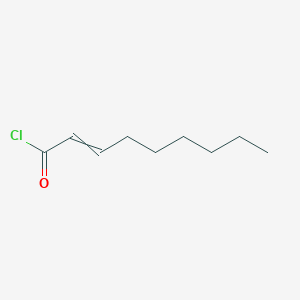
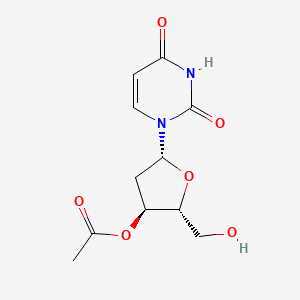
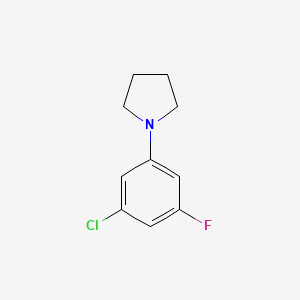
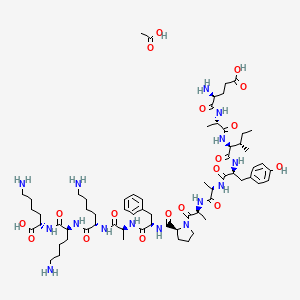
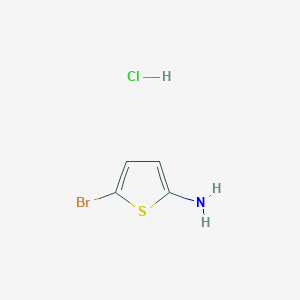
![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
